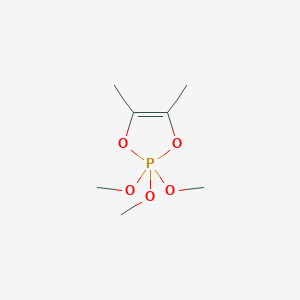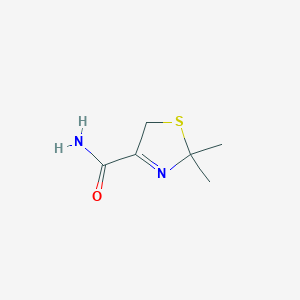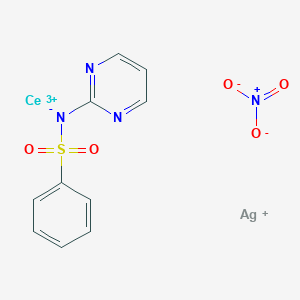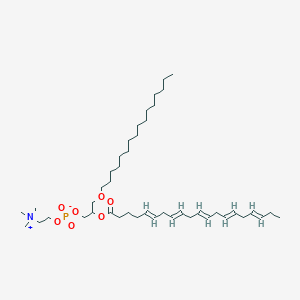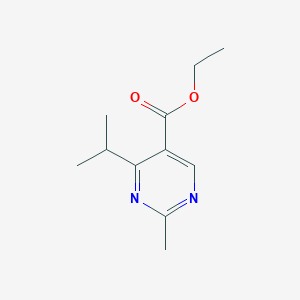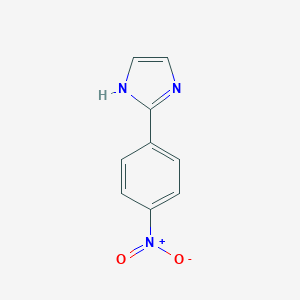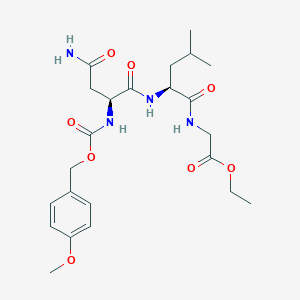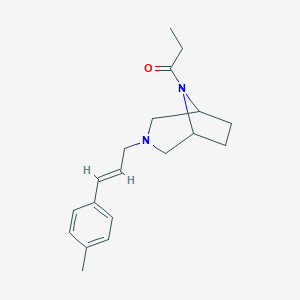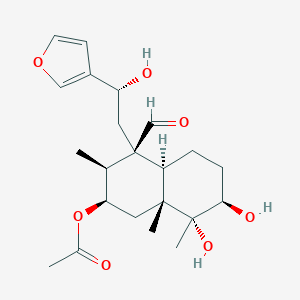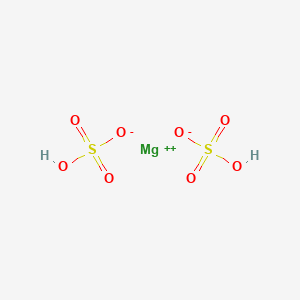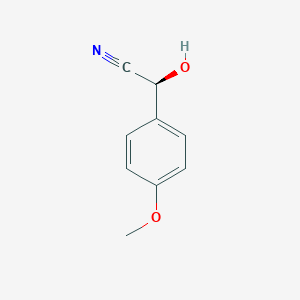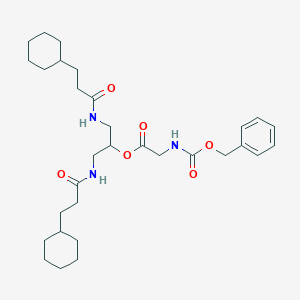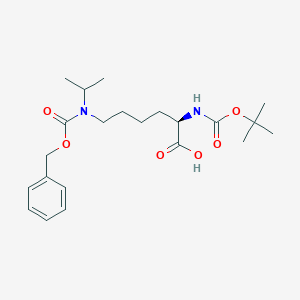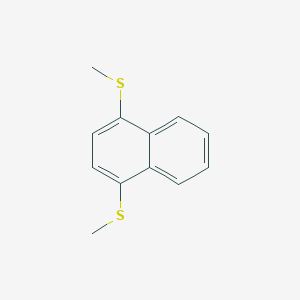
Naphthalene, 1,4-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,4-bis(methylthio)-, also known as DMNT, is a sulfur-containing organic compound that belongs to the class of naphthalene derivatives. DMNT is widely used in the field of agriculture as a natural insecticide and plant defense signal. In recent years, DMNT has attracted the attention of many researchers due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,4-bis(methylthio)- is not fully understood, but it is believed to involve interactions with various cellular and molecular targets. In insects, Naphthalene, 1,4-bis(methylthio)- has been found to disrupt the nervous system and interfere with the synthesis of chitin, a key component of the insect exoskeleton. In plants, Naphthalene, 1,4-bis(methylthio)- has been found to induce the expression of defense-related genes and activate signaling pathways involved in plant defense.
Effets Biochimiques Et Physiologiques
Naphthalene, 1,4-bis(methylthio)- has been shown to have various biochemical and physiological effects on living organisms. In insects, Naphthalene, 1,4-bis(methylthio)- has been found to induce apoptosis, disrupt the energy metabolism, and alter the expression of genes involved in detoxification and stress response. In plants, Naphthalene, 1,4-bis(methylthio)- has been found to stimulate the production of reactive oxygen species, activate defense-related enzymes, and enhance the accumulation of secondary metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
Naphthalene, 1,4-bis(methylthio)- has several advantages and limitations for use in laboratory experiments. One advantage is that it is a natural compound that can be easily synthesized or extracted from plants. Another advantage is that it exhibits low toxicity to humans and animals. However, one limitation is that its chemical structure is complex and may require specialized analytical techniques for detection and quantification. Another limitation is that its activity may vary depending on the source and purity of the compound.
Orientations Futures
There are several future directions for research on Naphthalene, 1,4-bis(methylthio)-. One direction is to investigate its potential as a natural insecticide and plant defense signal in agriculture. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, research on the synthesis and purification of Naphthalene, 1,4-bis(methylthio)- may lead to the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
Naphthalene, 1,4-bis(methylthio)- can be synthesized through various methods, including chemical synthesis and biological synthesis. The chemical synthesis method involves the reaction between naphthalene and dimethyl sulfide in the presence of a catalyst. The biological synthesis method involves the use of microorganisms such as bacteria and fungi to produce Naphthalene, 1,4-bis(methylthio)- through metabolic pathways.
Applications De Recherche Scientifique
Naphthalene, 1,4-bis(methylthio)- has been extensively studied for its potential applications in agriculture, medicine, and environmental protection. In agriculture, Naphthalene, 1,4-bis(methylthio)- has been found to exhibit insecticidal and antifungal properties, making it a promising natural alternative to synthetic pesticides. In medicine, Naphthalene, 1,4-bis(methylthio)- has been shown to possess anti-inflammatory and anticancer activities, suggesting its potential use as a therapeutic agent. In environmental protection, Naphthalene, 1,4-bis(methylthio)- has been found to play a role in plant defense against herbivores and pathogens, indicating its potential use in sustainable agriculture.
Propriétés
Numéro CAS |
10075-73-7 |
|---|---|
Nom du produit |
Naphthalene, 1,4-bis(methylthio)- |
Formule moléculaire |
C12H12S2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
1,4-bis(methylsulfanyl)naphthalene |
InChI |
InChI=1S/C12H12S2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Clé InChI |
ZYYGYYVWYHXYOF-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C2=CC=CC=C21)SC |
SMILES canonique |
CSC1=CC=C(C2=CC=CC=C21)SC |
Autres numéros CAS |
10075-73-7 |
Synonymes |
1,4-Bis(methylthio)naphthalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



